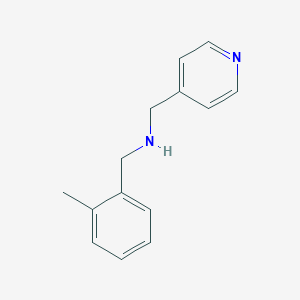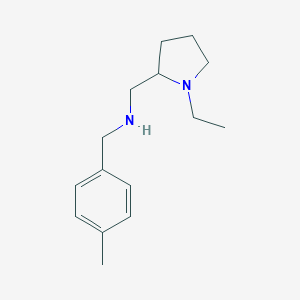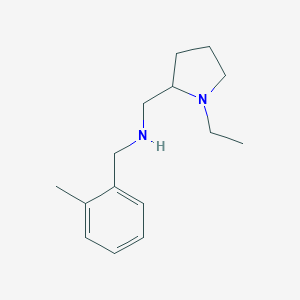
N-(2-cyclohex-1-en-1-ylethyl)-2-(4-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyclohex-1-en-1-ylethyl)-2-(4-methylphenoxy)acetamide is a chemical compound commonly known as CYH-33. It is a synthetic compound that has been widely used in scientific research to investigate its potential biological and pharmacological properties. CYH-33 has been shown to have a range of effects on biological systems, including anti-inflammatory, analgesic, and anti-cancer properties. In
Wirkmechanismus
The mechanism of action of CYH-33 is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways involved in inflammation and cancer. Studies have shown that CYH-33 can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. Additionally, CYH-33 has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects:
CYH-33 has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that CYH-33 can reduce the production of inflammatory cytokines and prostaglandins, leading to a decrease in inflammation and pain. Additionally, CYH-33 has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to a decrease in cancer cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CYH-33 is its ability to selectively target certain enzymes and signaling pathways involved in inflammation and cancer, making it a potential candidate for the development of new drugs for the treatment of these conditions. However, one limitation of CYH-33 is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of CYH-33. One potential direction is the investigation of its potential as a treatment for chronic pain and inflammatory diseases. Additionally, further research could be done to investigate its potential as an anti-cancer agent, particularly in combination with other chemotherapy drugs. Furthermore, the development of new analogs of CYH-33 with improved solubility and bioavailability could lead to the development of more effective drugs for the treatment of these conditions.
Synthesemethoden
The synthesis of CYH-33 involves a multi-step process that begins with the reaction of 2-cyclohex-1-en-1-ol with ethyl bromoacetate to form 2-(cyclohex-1-en-1-yl)ethyl acetate. This compound is then reacted with sodium methoxide to form the sodium salt, which is then reacted with 4-methylphenol to obtain CYH-33.
Wissenschaftliche Forschungsanwendungen
CYH-33 has been widely used in scientific research to investigate its potential biological and pharmacological properties. Studies have shown that CYH-33 has anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases. Additionally, CYH-33 has been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro.
Eigenschaften
Produktname |
N-(2-cyclohex-1-en-1-ylethyl)-2-(4-methylphenoxy)acetamide |
|---|---|
Molekularformel |
C17H23NO2 |
Molekulargewicht |
273.37 g/mol |
IUPAC-Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C17H23NO2/c1-14-7-9-16(10-8-14)20-13-17(19)18-12-11-15-5-3-2-4-6-15/h5,7-10H,2-4,6,11-13H2,1H3,(H,18,19) |
InChI-Schlüssel |
LLHOXTVMJXVYPQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)NCCC2=CCCCC2 |
Kanonische SMILES |
CC1=CC=C(C=C1)OCC(=O)NCCC2=CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-(Propan-2-yl)benzyl]amino}butan-1-ol](/img/structure/B262693.png)
![2-(4-Bromo-2-{[(2-hydroxy-2-phenylethyl)amino]methyl}phenoxy)acetamide](/img/structure/B262694.png)
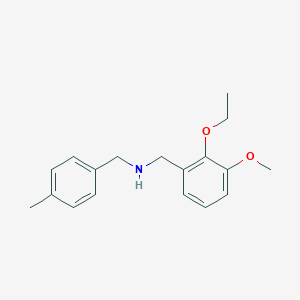
![N-(4-chlorobenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)thio]propan-1-amine](/img/structure/B262697.png)
![[3-Methoxy-4-(thiophen-2-ylmethoxy)phenyl]methanol](/img/structure/B262698.png)
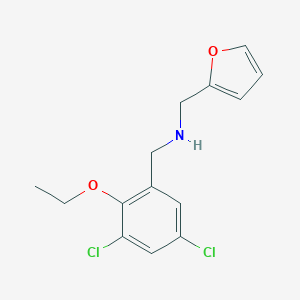

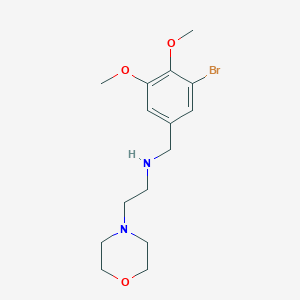
![N-[2-(dimethylamino)ethyl]-N-(3-phenyl-2-propynyl)amine](/img/structure/B262711.png)
